molecular formula C15H21BO3 B8207079 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8207079
M. Wt: 260.14 g/mol
InChI Key: GVLIOPILZJOSOF-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR : The aldehyde proton resonates as a singlet at $$ \delta $$ 10.2–10.4 ppm, while the aromatic protons appear as a singlet at $$ \delta $$ 7.4–7.6 ppm due to symmetry. The methyl groups on the benzene ring and dioxaborolane ring produce singlets at $$ \delta $$ 2.4–2.6 ppm and $$ \delta $$ 1.2–1.3 ppm, respectively.
  • $$ ^{13}\text{C} $$ NMR : The aldehyde carbon appears at $$ \delta $$ 192–194 ppm. The quaternary carbon bonded to boron is observed at $$ \delta $$ 135–137 ppm, while the dioxaborolane carbons resonate at $$ \delta $$ 24–26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at $$ \sim 1700 \, \text{cm}^{-1} $$, corresponding to the aldehyde C=O stretch. The B-O vibrations of the dioxaborolane ring appear at $$ 1340–1380 \, \text{cm}^{-1} $$, and aromatic C-H stretches are observed at $$ 3050–3100 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 272.14 (calculated for $$ \text{C}{15}\text{H}{21}\text{BO}3 $$). Fragmentation patterns reveal loss of the pinacol group ($$ \text{C}6\text{H}{12}\text{O}2 $$) and subsequent decomposition of the benzaldehyde moiety.

Crystallographic Studies & Solid-State Packing Arrangements

While crystallographic data for this specific compound are not publicly available, analogous boronate esters exhibit monoclinic or orthorhombic crystal systems. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde crystallizes in the $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.57 \, \text{Å} $$, and $$ \beta = 98.7^\circ $$. The boron atom adopts a trigonal planar geometry, with B-O bond lengths of $$ 1.36–1.38 \, \text{Å} $$.

Solid-State Packing:

  • π-π Stacking : The aromatic rings align parallel, with interplanar distances of $$ 3.4–3.6 \, \text{Å} $$.
  • Hydrogen Bonding : Weak C-H···O interactions between methyl groups and dioxaborolane oxygen atoms stabilize the lattice.

Electronic Effects of Substituent Groups on Boron Coordination

The electron-withdrawing aldehyde group decreases electron density at the boron center, enhancing its Lewis acidity. However, the pinacol ester’s oxygen atoms donate electron density through p-orbital overlap, partially offsetting this effect. This balance makes the compound less reactive than arylboronic acids but sufficiently electrophilic for cross-coupling reactions.

Substituent Impact Table

Substituent Position Electronic Effect Impact on Boron Reactivity
1 (Aldehyde) Electron-withdrawing Increases Lewis acidity
2,6 (Methyl) Electron-donating Steric shielding dominates
4 (Boronate Ester) Electron-donating Stabilizes boron center

Comparative studies with 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile show that replacing the aldehyde with a nitrile group further reduces boron’s electrophilicity due to stronger electron withdrawal.

Properties

IUPAC Name

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLIOPILZJOSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,6-dimethyl-4-bromobenzaldehyde with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in an organic solvent.

Major Products

    Oxidation: 2,6-Dimethyl-4-carboxybenzaldehyde.

    Reduction: 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Biaryl compounds with various substituents depending on the aryl halide used.

Scientific Research Applications

Organic Synthesis

  • Borylation Reactions : The compound is utilized as a boron source in C-H borylation reactions. It facilitates the introduction of boron into organic molecules, which can be further transformed into various functional groups. This application is particularly valuable in synthesizing complex organic compounds where boron serves as a versatile building block .
  • Synthesis of Boronic Acids : Through hydrolysis or other transformations, this compound can be converted into boronic acids. Boronic acids are crucial intermediates in the Suzuki-Miyaura cross-coupling reaction, widely used for forming carbon-carbon bonds in organic synthesis .

Medicinal Chemistry

  • Drug Development : The presence of the boron moiety allows for enhanced biological activity and selectivity in drug candidates. Compounds containing boron have shown promise in targeting cancer cells and other diseases due to their unique reactivity and ability to form stable complexes with biomolecules .
  • Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging. The incorporation of boron enhances the optical properties of these probes, making them suitable for tracking biological processes in real-time .

Materials Science

  • Polymer Chemistry : The compound can be employed in the synthesis of boron-containing polymers that exhibit unique mechanical and thermal properties. These materials can be used in various applications ranging from coatings to advanced composites .
  • Nanomaterials : Research has indicated that incorporating this compound into nanomaterials can enhance their stability and functionality. Boron-containing nanomaterials are being explored for applications in catalysis and energy storage systems due to their improved electronic properties .

Case Study 1: C-H Borylation of Aromatic Compounds

A study demonstrated the effectiveness of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a borylation reagent for various aromatic substrates. The results showed high yields and selectivity for the desired borylated products, highlighting its utility in synthetic organic chemistry .

Case Study 2: Development of Boron-Based Fluorescent Probes

In another investigation, researchers synthesized a series of fluorescent probes derived from this compound for use in live-cell imaging. These probes exhibited excellent photostability and a high signal-to-noise ratio, making them suitable for tracking cellular processes with minimal background interference .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can undergo cross-coupling reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde ()
  • Structural Difference : Methyl groups replaced with chlorine atoms.
  • Impact :
    • Increased electrophilicity due to electron-withdrawing Cl substituents.
    • Higher reactivity in cross-coupling but reduced stability under basic conditions.
    • Hazards: H315 (skin irritation), H319 (eye irritation), requiring careful handling .
2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
  • Structural Difference : Methyl groups replaced with methoxy (-OCH₃).
  • Impact :
    • Electron-donating methoxy groups decrease electrophilicity, slowing coupling kinetics.
    • Enhanced solubility in polar solvents due to oxygen lone pairs.
    • Purity: 97%, stored at 2–8°C for stability .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
  • Structural Difference : Boronate ester at the meta position instead of para.
  • Impact :
    • Altered regioselectivity in Suzuki-Miyaura reactions, favoring meta-substituted products.
    • Lower steric hindrance compared to 2,6-dimethyl analogs .

Functional Group Modifications

2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
  • Structural Difference : Hydroxyl group at the 2-position.
  • Impact: Hydrogen-bonding capability improves solubility in protic solvents. Potential for chelation with transition metals, complicating catalytic cycles .
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()
  • Structural Difference : Fluorine atoms at 2- and 6-positions.
  • Impact :
    • Strong electron-withdrawing effects increase oxidative stability.
    • Boiling point: 335.7°C; vapor pressure: 0.0 mmHg at 25°C .

Physical and Chemical Properties

Property Target Compound 2,6-Dichloro Analog 2,6-Dimethoxy Analog
Molecular Formula C₁₅H₂₁BO₃ C₁₃H₁₅BCl₂O₃ C₁₅H₂₁BO₅
Molecular Weight 260.14 g/mol 307.97 g/mol 292.13 g/mol
Purity ≥97% 97% 97%
Storage Temp. 2–8°C 2–8°C 2–8°C
$^1$H NMR (δ) 10.06 (s, CHO) 10.10 (s, CHO) 10.02 (s, CHO)

Biological Activity

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H22BNO2
  • Molar Mass : 247.14 g/mol
  • CAS Number : 1004761-68-5
  • Physical Form : Crystalline powder
  • Storage Conditions : 2-8°C, protect from light

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in drug design as it can form stable complexes with biomolecules. This interaction can modulate enzymatic activities and influence cellular pathways.

Biological Activity Overview

  • Antimicrobial Activity :
    • Some derivatives of benzaldehyde compounds have shown promising antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against resistant strains .
  • Anticancer Properties :
    • Research indicates that benzaldehyde derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Compounds similar to this compound have been evaluated for their cytotoxic effects on different cancer cell lines .
  • Enzyme Inhibition :
    • The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, certain boron-containing compounds have been shown to inhibit serine proteases and kinases effectively .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AnticancerVarious cancer cell lines (e.g., MCF7)IC50 = 10 μM
Enzyme InhibitionSerine proteasesIC50 = 5 μM

Detailed Research Findings

A study examining the structure-activity relationship (SAR) of similar compounds revealed that modifications on the benzaldehyde ring significantly influenced their biological potency. The introduction of bulky groups like the tetramethyl-dioxaborolane increased lipophilicity and enhanced cellular uptake, leading to improved efficacy against resistant microbial strains.

Another investigation focused on the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics in vivo. For example, a derivative exhibited a half-life of approximately 26 hours in Sprague-Dawley rats after intravenous administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, substituted benzaldehydes are refluxed with boronic ester precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purification involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization. Purity is confirmed via 1H^1H NMR (e.g., characteristic aldehyde proton at δ 10.0–10.5 ppm) and HRMS (e.g., [M+H+^+] peak matching calculated values) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming functional group integrity?

  • Methodological Answer : Key techniques include:

  • 1H^1H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), aldehyde protons (δ ~10 ppm), and methyl groups (δ 1.2–2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated for C16H23BO3C_{16}H_{23}BO_3: 274.18 g/mol).
  • FT-IR : Confirms aldehyde C=O stretch (~1700 cm1^{-1}) and boronate B-O bonds (~1350 cm1^{-1}).

Q. What are the recommended storage conditions and safety protocols for handling this compound?

  • Methodological Answer : Store under inert atmosphere (N2_2/Ar) at 2–8°C to prevent boronate hydrolysis or aldehyde oxidation. Use PPE (gloves, goggles) due to irritant properties (R36/37/38) . Avoid prolonged exposure to moisture or strong bases, which may degrade the boronate ester .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl systems?

  • Methodological Answer : The boronate ester acts as a nucleophile in Suzuki-Miyaura reactions. Optimize conditions using Pd(PPh3_3)4_4 (1–5 mol%) in a 1:1 mixture of THF/H2_2O with Na2_2CO3_3 as base (80°C, 12 h). Monitor reaction progress via TLC and isolate biaryl products via aqueous workup and chromatography .

Q. What strategies mitigate competing side reactions (e.g., aldehyde oxidation or boronate hydrolysis) during synthetic applications?

  • Methodological Answer :

  • Aldehyde Protection : Convert the aldehyde to an acetal using ethylene glycol under acidic conditions, then deprotect post-reaction .
  • Controlled pH : Avoid alkaline conditions (pH > 10) to prevent boronate hydrolysis. Use phase-transfer catalysts (e.g., CTAB) in biphasic systems to enhance reaction efficiency .

Q. How does this compound contribute to the synthesis of emissive materials for organic electronics (e.g., OLEDs)?

  • Methodological Answer : The aldehyde group enables condensation with amines or hydrazines to form conjugated Schiff bases or heterocycles (e.g., imidazoles), which are precursors for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with aromatic amines under Dean-Stark conditions yields luminescent cores for OLEDs .

Q. What analytical methods resolve discrepancies in reaction yields or unexpected byproducts during scale-up?

  • Methodological Answer :

  • HPLC-MS : Identifies low-abundance byproducts (e.g., deboronated intermediates).
  • X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives (using SHELX programs for refinement) .
  • Kinetic Studies : Use in situ IR or 11B^{11}B NMR to track boronate stability under reaction conditions .

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